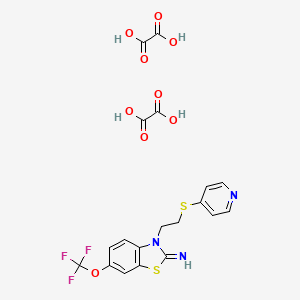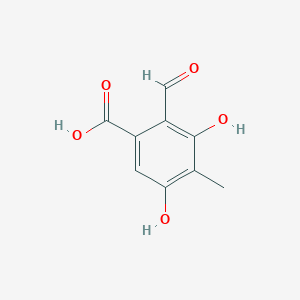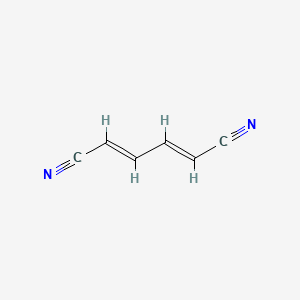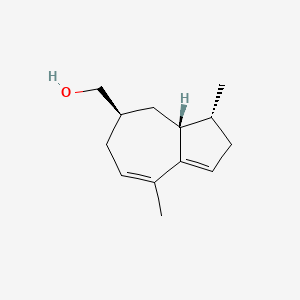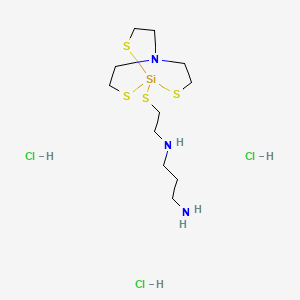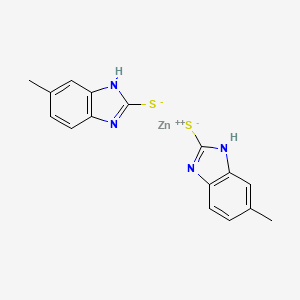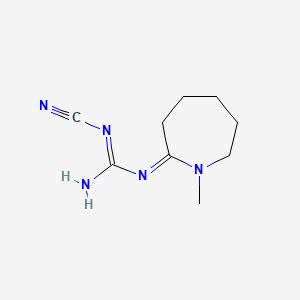
alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a cyano group and a cyclopropylmethyl substituent, which may contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the cyano group and the cyclopropylmethyl substituent. Common synthetic routes may involve:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.
Addition of the Cyclopropylmethyl Group: This can be accomplished through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the cyclopropylmethyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.
科学的研究の応用
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group and the cyclopropylmethyl substituent may play crucial roles in modulating these interactions. The compound may influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
The unique structural features of this compound, such as the cyano group and the cyclopropylmethyl substituent, distinguish it from these compounds and may contribute to its unique chemical and biological properties.
特性
CAS番号 |
82842-21-5 |
|---|---|
分子式 |
C22H26N4O |
分子量 |
362.5 g/mol |
IUPAC名 |
3-[(6aR,9S)-7-(cyclopropylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C22H26N4O/c23-9-15(22(24)27)6-14-7-18-17-2-1-3-19-21(17)16(10-25-19)8-20(18)26(12-14)11-13-4-5-13/h1-3,10,13-15,18,20,25H,4-8,11-12H2,(H2,24,27)/t14-,15?,18?,20-/m1/s1 |
InChIキー |
OZDFQZGEYXWSRX-LDTOYTENSA-N |
異性体SMILES |
C1CC1CN2C[C@@H](CC3[C@H]2CC4=CNC5=CC=CC3=C45)CC(C#N)C(=O)N |
正規SMILES |
C1CC1CN2CC(CC3C2CC4=CNC5=CC=CC3=C45)CC(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)


